molecular formula C21H11NO B12795113 (+-)-Dibenz(a,j)acridine 5,6-oxide CAS No. 67976-98-1

(+-)-Dibenz(a,j)acridine 5,6-oxide

Cat. No.: B12795113
CAS No.: 67976-98-1
M. Wt: 293.3 g/mol
InChI Key: CRZLVWRBQCLVSE-UHFFFAOYSA-N
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Description

(±)-Dibenz(a,j)acridine 5,6-oxide is a polycyclic aromatic compound that belongs to the class of azaaromatic hydrocarbons. It is a derivative of dibenz(a,j)acridine, which is known for its carcinogenic properties. The compound is of significant interest in scientific research due to its complex structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-Dibenz(a,j)acridine 5,6-oxide typically involves the oxidation of dibenz(a,j)acridine. One common method is the use of liver microsomal preparations from rats pretreated with 3-methylcholanthrene. This method has been shown to produce various metabolites, including (±)-Dibenz(a,j)acridine 5,6-oxide .

Industrial Production Methods

While specific industrial production methods for (±)-Dibenz(a,j)acridine 5,6-oxide are not well-documented, the compound can be synthesized in laboratory settings using standard organic synthesis techniques. The process generally involves the oxidation of dibenz(a,j)acridine under controlled conditions to ensure the formation of the desired oxide.

Chemical Reactions Analysis

Types of Reactions

(±)-Dibenz(a,j)acridine 5,6-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of (±)-Dibenz(a,j)acridine 5,6-oxide include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from the reactions of (±)-Dibenz(a,j)acridine 5,6-oxide include dihydrodiols, phenols, and other oxidized or reduced derivatives .

Scientific Research Applications

(±)-Dibenz(a,j)acridine 5,6-oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (±)-Dibenz(a,j)acridine 5,6-oxide involves its interaction with cellular components, leading to various biological effects. The compound is metabolized by liver microsomes to form reactive intermediates, which can bind to DNA and other cellular macromolecules, potentially causing mutations and carcinogenesis . The molecular targets and pathways involved in these processes are still under investigation.

Comparison with Similar Compounds

(±)-Dibenz(a,j)acridine 5,6-oxide is similar to other polycyclic aromatic hydrocarbons, such as:

The uniqueness of (±)-Dibenz(a,j)acridine 5,6-oxide lies in its specific structure and the distinct metabolic pathways it undergoes, leading to the formation of unique metabolites and biological effects.

Properties

CAS No.

67976-98-1

Molecular Formula

C21H11NO

Molecular Weight

293.3 g/mol

IUPAC Name

16-oxa-13-azahexacyclo[12.9.0.03,12.04,9.015,17.018,23]tricosa-1(14),2,4,6,8,10,12,15(17),18,20,22-undecaene

InChI

InChI=1S/C21H11NO/c1-2-6-13-12(5-1)9-10-18-16(13)11-17-14-7-3-4-8-15(14)20-21(23-20)19(17)22-18/h1-11H

InChI Key

CRZLVWRBQCLVSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5C6=C4O6

Origin of Product

United States

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